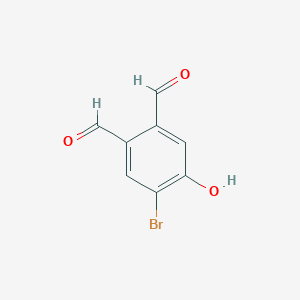
4-(1-Isopropyl-1H-pyrazol-5-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Isopropyl-1H-pyrazol-5-yl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The pyrazole ring is known for its versatility in forming various derivatives with significant biological activities, while the piperidine ring is a common structural motif in many pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Isopropyl-1H-pyrazol-5-yl)piperidine typically involves the formation of the pyrazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-isopropyl-1H-pyrazole-5-carbaldehyde with piperidine in the presence of a base can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of these methods is crucial for industrial applications, where large quantities of the compound are required.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Isopropyl-1H-pyrazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of different hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or piperidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various hydrogenated derivatives.
Aplicaciones Científicas De Investigación
4-(1-Isopropyl-1H-pyrazol-5-yl)piperidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-(1-Isopropyl-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-Pyrazol-1-yl)piperidine: This compound is similar in structure but lacks the isopropyl group on the pyrazole ring.
4-(1-Isopropyl-1H-tetrazol-5-yl)piperidine: This compound features a tetrazole ring instead of a pyrazole ring.
Uniqueness
4-(1-Isopropyl-1H-pyrazol-5-yl)piperidine is unique due to the presence of both the isopropyl group and the pyrazole ring, which can confer distinct biological activities and chemical reactivity. The combination of these structural features makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H19N3 |
|---|---|
Peso molecular |
193.29 g/mol |
Nombre IUPAC |
4-(2-propan-2-ylpyrazol-3-yl)piperidine |
InChI |
InChI=1S/C11H19N3/c1-9(2)14-11(5-8-13-14)10-3-6-12-7-4-10/h5,8-10,12H,3-4,6-7H2,1-2H3 |
Clave InChI |
WJQDNJFAIJHBCA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=CC=N1)C2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-buten-1-yl]-3-(hydroxymethyl)-benzonitrile](/img/structure/B12837369.png)
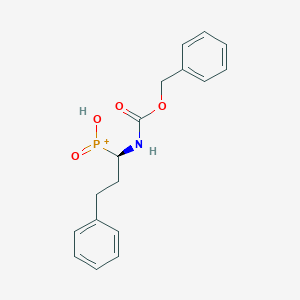
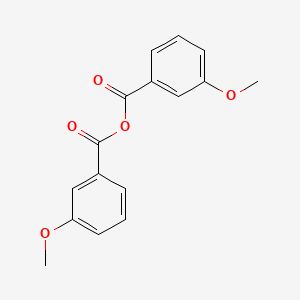
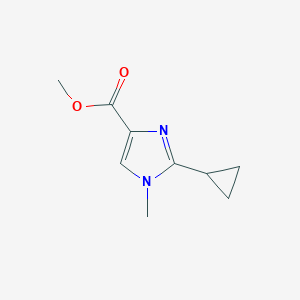
![(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid](/img/structure/B12837393.png)

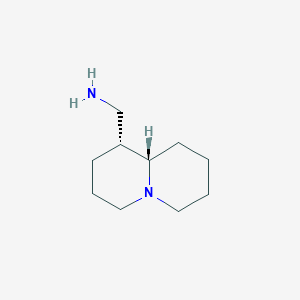
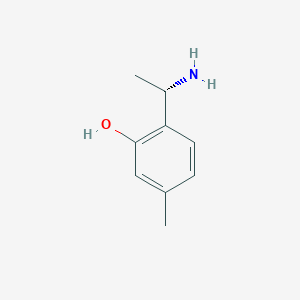
![3-(((6-Chloro-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)-5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B12837422.png)

![4-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12837428.png)
